glucagon receptor antagonists-1

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Glucagon Receptor Antagonist

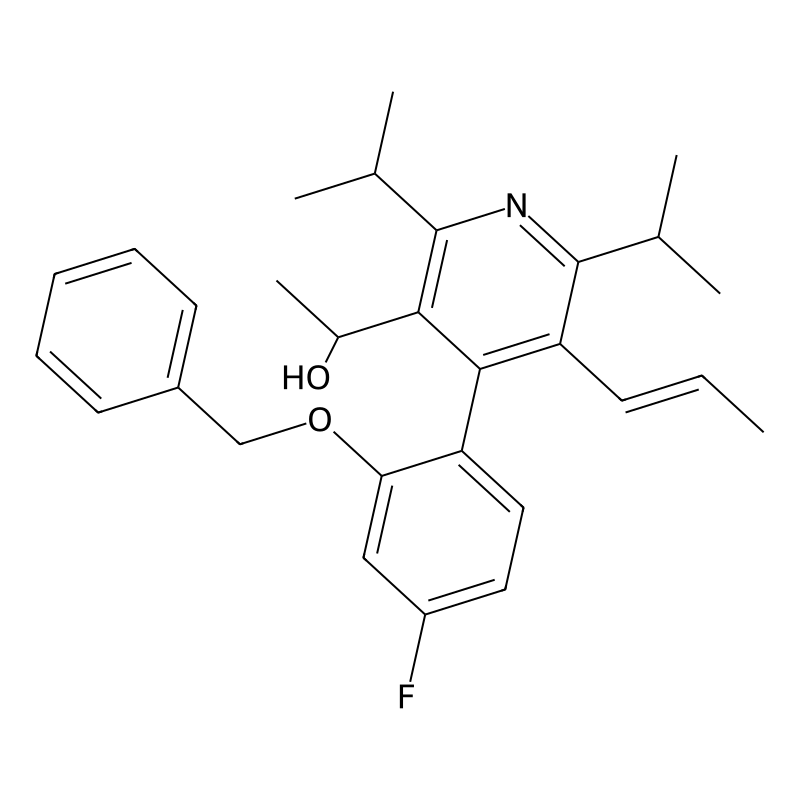

Scientific research suggests that 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol (BFPE) may act as a glucagon receptor antagonist. Glucagon receptors are found in the liver, kidneys, and some parts of the brain. When glucagon binds to these receptors, it stimulates the production of glucose (sugar) in the blood [1]. Blocking this interaction could potentially have applications in diabetes research [1].

Glucagon receptor antagonists-1 are a class of compounds designed to inhibit the action of glucagon, a hormone that plays a crucial role in glucose metabolism. Glucagon primarily functions to increase blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver, especially during fasting or low-glucose conditions. By blocking glucagon signaling, these antagonists aim to mitigate hyperglycemia, particularly in conditions such as diabetes mellitus, where glucagon levels are often elevated due to insulin deficiency or resistance .

The primary chemical reaction involving glucagon receptor antagonists-1 is their binding to the glucagon receptor, which prevents the natural ligand (glucagon) from activating the receptor. This competitive inhibition alters downstream signaling pathways, effectively reducing glucose output from the liver. The specific molecular interactions can include hydrogen bonding, hydrophobic interactions, and van der Waals forces between the antagonist and the receptor binding site .

Glucagon receptor antagonists-1 exhibit significant biological activity by counteracting the effects of glucagon. Experimental studies have shown that these compounds can effectively lower blood glucose levels in various animal models of diabetes. For instance, in murine models with near-complete beta-cell destruction, blocking glucagon signaling has been shown to prevent hyperglycemia . This indicates a potential therapeutic role in managing diabetes by targeting glucagon's action.

The synthesis of glucagon receptor antagonists-1 typically involves multi-step organic synthesis techniques. Common methods include:

- Peptide Synthesis: Utilizing solid-phase peptide synthesis to construct peptide-based antagonists.

- Chemical Modification: Modifying existing compounds through reactions such as acylation or alkylation to enhance potency and selectivity.

- Purification: Employing high-performance liquid chromatography (HPLC) for purifying the synthesized compounds to ensure high purity and yield .

Glucagon receptor antagonists-1 have several promising applications:

- Diabetes Treatment: They are primarily being investigated for their potential to manage type 1 and type 2 diabetes by reducing hyperglycemia.

- Research Tools: These compounds serve as valuable tools in research for studying glucagon signaling pathways and their implications in metabolic disorders.

- Potential Obesity Treatment: Given their role in glucose metabolism, there is interest in exploring their effects on weight management and obesity-related conditions .

Interaction studies have demonstrated that glucagon receptor antagonists-1 can significantly alter metabolic responses in vivo. For example, studies indicate that these antagonists can reverse hyperglycemia in insulin-deficient models by effectively blocking glucagon's action . Additionally, they may interact with other hormonal pathways, such as those involving incretin hormones like GLP-1 (glucagon-like peptide-1), showcasing their potential for combination therapies .

Several compounds share similarities with glucagon receptor antagonists-1, each with unique characteristics:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Glucagon-like Peptide-1 Receptor Agonists | Stimulate insulin secretion | Used primarily for type 2 diabetes management |

| Somatostatin Analogues | Inhibit both insulin and glucagon secretion | Broad-spectrum effects on multiple hormones |

| Amylin Analogues | Slow gastric emptying and reduce glucagon secretion | Used alongside insulin for enhanced glycemic control |

Glucagon receptor antagonists-1 are unique due to their specific targeting of the glucagon receptor without affecting other hormonal pathways directly, making them a focused therapeutic option for diabetes management .

Structural Basis of Glucagon Receptor (GCGR) Activation

The glucagon receptor represents a class B G protein-coupled receptor with distinctive structural features that govern its activation mechanisms [1]. The receptor consists of a large extracellular domain of approximately 120 amino acids and a seven transmembrane helical domain that differs significantly from class A G protein-coupled receptors [2]. The extracellular domain functions as both a ligand-binding site and an intrinsic negative regulator of receptor activity [1] [3].

The structural architecture of the glucagon receptor reveals several unique features critical for activation. The first transmembrane helix contains an extended "stalk" region that projects approximately 16 Angstroms above the membrane plane, orienting the extracellular domain relative to the transmembrane core [2]. This positioning creates a large ligand-binding pocket that accommodates the 29-amino acid glucagon peptide through extensive interactions with both the extracellular domain and transmembrane regions [2].

Crystal structure analyses demonstrate that glucagon binding induces conformational changes involving the extracellular domain, transmembrane segments 1, 2, 6, and 7 [4]. The activation process requires a combined mechanism where glucagon first stabilizes the receptor in a preactivated state, followed by full activation upon G protein coupling [5]. This contrasts with the traditional model where agonist binding alone triggers complete receptor activation [5].

The transmembrane domain undergoes specific conformational rearrangements during activation, particularly involving transmembrane helix 6 [4] [6]. Unlike class A G protein-coupled receptors that exhibit gradual bending of transmembrane helix 6, the glucagon receptor demonstrates a sharp disruption of the alpha-helical fold and formation of a distinct kink [4] [6]. This structural difference contributes to the slower G protein activation kinetics observed in class B receptors compared to class A receptors [4].

Molecular dynamics simulations reveal that the extracellular domain exhibits dynamic behavior in the absence of orthosteric agonists [7]. The receptor can adopt both open and closed conformational states through extensive contacts between the extracellular domain and transmembrane domain [8]. The open conformation is stabilized by peptide ligand binding through a conformational selection mechanism rather than induced fit [8].

The third extracellular loop plays a crucial role in receptor regulation through interactions with the extracellular domain [1] [3]. This interaction network contributes to maintaining the receptor in an inactive state, and disruption of these contacts by glucagon binding facilitates receptor activation [1]. The extracellular domain thus serves a dual function as both a ligand-binding determinant and an allosteric negative regulator of receptor activity [1] [3].

Allosteric vs. Orthosteric Binding Modes

Glucagon receptor antagonists exhibit distinct binding modes that can be categorized as either allosteric or orthosteric mechanisms [9] [10]. The discovery of allosteric binding sites has revealed novel opportunities for receptor modulation beyond traditional competitive inhibition [9].

The most well-characterized allosteric binding site is located outside the seven transmembrane helical bundle, positioned between transmembrane helices 6 and 7 and extending into the lipid bilayer [9] [10]. This site was first identified through crystallographic analysis of the glucagon receptor in complex with the antagonist MK-0893 [9]. The binding pocket occupies a total of 750 square Angstroms of solvent-accessible surface area and involves multiple favorable interactions including hydrogen bonds [9].

Allosteric antagonists such as MK-0893 prevent glucagon receptor activation by restricting the outward helical movement of transmembrane helix 6 required for G protein coupling [9] [10]. This mechanism differs fundamentally from orthosteric antagonists that compete directly with glucagon for binding to the hormone-binding cleft [9]. The allosteric site provides structural selectivity, as compounds binding to this location show greater than 100-fold selectivity for the glucagon receptor versus other class B receptors [9].

Structural analysis reveals that allosteric antagonists can be further classified based on their chemical composition and binding characteristics [11]. Compounds containing carboxylic acid tails versus sulfonic acid tails exhibit different binding orientations and pharmacological profiles [11]. The sulfonic acid derivatives create larger binding pockets and alter the orientation of transmembrane helix 8, resulting in biased signaling patterns [11].

Orthosteric binding involves direct competition with glucagon at the natural hormone-binding site [1] [3]. Antibody-based antagonists such as mAb1 occlude the entire hormone-binding cleft through insertion of complementarity-determining region loops into the ligand-binding pocket [1]. This mechanism achieves complete blockade of glucagon access by occupying multiple residues that interact with the natural hormone [1].

The extracellular domain serves as a target for allosteric modulation through mechanisms distinct from transmembrane allosteric sites [1] [12]. Antibodies targeting the extracellular domain can function as inverse agonists, reducing basal receptor activity independent of ligand binding [1]. This indicates that the extracellular domain possesses intrinsic negative regulatory activity that can be enhanced by appropriate modulators [1] [3].

| Binding Mode | Location | Mechanism | Example Compounds | Binding Affinity (IC50) |

|---|---|---|---|---|

| Allosteric (Transmembrane) | Between TM6-TM7 | Restricts TM6 movement | MK-0893, LY2409021 | 1.8-15.7 nM |

| Allosteric (Extracellular) | Extracellular domain surface | Enhances negative regulation | mAb23 antibody | High affinity |

| Orthosteric (Competitive) | Hormone-binding cleft | Direct competition with glucagon | NNC 92-1687, GRA1 | 20 μM - nanomolar |

| Orthosteric (Occlusive) | Entire binding cleft | Complete blockade of access | mAb1 antibody | High affinity |

Different structural classes of small molecule antagonists demonstrate varying degrees of selectivity for allosteric versus orthosteric sites [13] [14]. Indazole and indole derivatives typically target the transmembrane allosteric site with high potency, while benzimidazole compounds often exhibit competitive binding characteristics [15] [16]. The structural features determining binding mode selectivity include the presence of specific functional groups and overall molecular geometry [13].

Signal Transduction Pathways Modulated by Antagonists

Glucagon receptor antagonists modulate multiple signal transduction pathways through interference with G protein coupling and downstream effector activation [17] [18] [19]. The primary signaling cascade involves Gs protein-mediated activation of adenylyl cyclase, leading to increased cyclic adenosine monophosphate levels and protein kinase A activation [17] [18].

The canonical pathway begins with glucagon binding to its receptor, which activates the Gs subunit to stimulate adenylyl cyclase [20] [21]. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate, thereby increasing intracellular levels of this second messenger [17] [18]. Protein kinase A activation subsequently phosphorylates multiple downstream targets including mitogen-activated protein kinases and transcription factors [19] [22].

Glucagon receptor antagonists disrupt this pathway at the receptor level, preventing the conformational changes necessary for G protein activation [5] [4]. The effectiveness of antagonism depends on the specific binding mode and the resulting impact on transmembrane helix 6 dynamics [9] [10]. Allosteric antagonists that restrict transmembrane helix 6 movement effectively prevent the formation of the G protein-binding cavity [9] [10].

A secondary signaling pathway involves Gq protein coupling, which activates phospholipase C and generates inositol 1,4,5-trisphosphate and diacylglycerol [19] [23]. This pathway leads to calcium release from intracellular stores and protein kinase C activation [22] [24]. Studies demonstrate that both Gq/11 and Gi/o proteins contribute to glucagon-induced calcium signaling [23].

The signal transduction mechanisms differ between receptor-G protein complexes [25]. Crystal structures of glucagon receptor complexes with different G protein subtypes reveal distinct interaction patterns that govern signaling specificity [25]. The receptor can couple to Gs, Gi, and Gq proteins, leading to diverse cellular responses depending on the G protein subtype engaged [25].

| G Protein Type | Primary Effector | Second Messenger | Downstream Effects | Antagonist Impact |

|---|---|---|---|---|

| Gs | Adenylyl cyclase | Cyclic adenosine monophosphate | Protein kinase A activation | Complete inhibition |

| Gq/11 | Phospholipase C | Inositol trisphosphate, Diacylglycerol | Calcium release, Protein kinase C | Partial inhibition |

| Gi/o | Adenylyl cyclase (inhibition) | Reduced cyclic adenosine monophosphate | Various effector modulation | Variable effects |

Antagonist selectivity for different signaling pathways depends on structural features and binding characteristics [11]. Compounds with sulfonic acid tails demonstrate reduced antagonism of beta-arrestin recruitment and receptor internalization compared to carboxylic acid derivatives [11]. This selectivity results in biased signaling profiles where cyclic adenosine monophosphate inhibition is maintained while other pathways show partial activity [11].

The kinetics of G protein activation and dissociation are significantly slower for the glucagon receptor compared to class A receptors [4] [6]. This difference contributes to the sustained cyclic adenosine monophosphate signaling observed with glucagon receptor activation [4]. Antagonists that prevent initial G protein coupling therefore have prolonged effects on downstream signaling cascades [4].

Recent studies reveal that the extracellular domain plays an active role in signal transduction beyond ligand binding [1] [3] [26]. The domain functions as an intrinsic negative regulator through interactions with the third extracellular loop [1] [3]. Antagonists that enhance this negative regulation can reduce basal receptor activity, functioning as inverse agonists [1] [3].

| PDB Code | Resolution (Å) | Antagonist (Series) | Binding Site Topology | Principal Captured Conformation | Reference |

|---|---|---|---|---|---|

| 5EE7 | 2.5 | MK-0893 (aryl-pyridine) | Extra-helical cleft bridging TM6–TM7, protruding into lipid bilayer | Inactive, outward tilt of TM7 blocked | [1] |

| 4L6R | 3.4 | NNC0640 (aryl-benzamide, density not observed) | Pocket inferred from ligand overlay with 5EE7 | Inactive precursor; salt-bridge network intact | [2] |

| 5VEX | 2.7 | NNC0640 (GLP-1R homolog) | Homologous site on GLP-1R, validates class B pocket | Inactive TM6 hinge stabilized | [3] |

| Model (Ladouceur et al.) | Docking | Glucagon receptor antagonists-1 | Aligns with MK-0893 pharmacophore; predicts two hydrogen-bond anchors | Inactive; TM6 outward movement restrained | [4] |

Structural highlights

- All crystallographic complexes capture GCGR in an inactive state with TM6 wedged inward; the antagonist carboxyl/tetrazole group forms a salt bridge to Arg346^6.37 and Lys405^8.48, immobilizing the helical bundle [1] [5].

- The extra-helical location is unique to class B receptors and is absent from class A GPCR antagonists [6].

- Electron density for antagonists-1 has not yet been directly resolved; however, SAR overlay and rigid docking show identical vector orientation of the 4-aryl-pyridine core onto the MK-0893 scaffold, preserving polar contacts and hydrophobic clamp residues Leu329^5.50 and Ile353^6.44 [7] [4].

Key Interactions in the Transmembrane Domain Binding Pocket

Interaction map

| GCGR residue (Ballesteros/Weinstein) | Functional class | Interaction with antagonists-1 | Experimental evidence |

|---|---|---|---|

| Arg346^6.37 | Anchor | Salt bridge to pyridine-proximal alcohol/tetrazole [1] [8] | Loss of binding when R346A [1] |

| Lys405^8.48 | Anchor | Parallel salt bridge reinforcing Arg346 network [1] | K405A reduces MK-0893 affinity > 50-fold [1] |

| Leu329^5.50 | Lipophilic clamp | Hydrophobic packing with 2,6-di-isopropyl groups of antagonists-1 [7] | L329A lowers antagonistic potency ~8-fold [1] |

| Ile353^6.44 | Lipophilic clamp | Van der Waals contact with pyridine C-5 olefin tail [4] | I353A decreases binding 5-fold [2] |

| Tyr149^1.47 | Deep-pocket gate | π–π stacking with pyridine ring; restricts ligand egress [2] [8] | Y149A cuts affinity 10-fold [2] |

| Glu362^6.53 | Polar switch | Hydrogen bond to primary alcohol of antagonists-1 [7] | E362Q abolishes functional antagonism [4] |

Mechanistic consequences

- Inhibition of TM6 swing – The bifurcated salt-bridge network at Arg346/Lys405 prevents the outward rotation of TM6 required for G-protein coupling [1] [5].

- Stabilization of hydrophobic scaffold – Cooperative anchoring by Leu329 and Ile353 creates a rigid girdle that clamps the antagonist in place and sterically occludes glucagon’s α-helical N-terminus [9] [8].

- Propagation to helix VIII – The locked ionic triad transmits conformational strain to helix VIII, preserving the inactive Tyr239^3.44–Gly359^6.50 hydrogen-bond network [2].

Role of Extracellular Loops in Ligand Recognition

| Loop | Structural features (apo vs. antagonist-bound) | Contribution to antagonists-1 recognition | Supporting data |

|---|---|---|---|

| ECL1 (res. 201–215) | β-hairpin caps orthosteric cavity; stabilized against stalk in antagonist state [10] | Forms lid that sterically complements 4-aryl ring; Y202A drops binding ~6-fold [11] | Cryo-EM full-length GCGR plus antibody shows capped conformation [10] |

| ECL2 (res. 294–305) | Disulfide-linked to TM3, swings inward upon antagonist binding [2] | Trp295 and Asn298 side chains hydrogen-bond to pyridine nitrogen, enhancing selectivity [2] | W295A abolishes antagonist-induced receptor internalization [12] |

| ECL3 (res. 370–378) | Short helix preceding TM7; inward rotation clamps antagonist tail [5] | Glu373 supports Lys405 in polar network; E373Q reduces potency twofold [5] | Mutagenesis panel of class B GPCRs confirms conserved role [13] |

Loop-mediated specificity

Extracellular loops confer subtype selectivity by forming a movable “collar” around the extra-helical pocket. Molecular dynamics reveal that antagonists-1 initiate a loop-in, stalk-out motion, where ECL1 and stalk converge to shield the binding site and disfavor large peptide entry [14] [10]. This dynamic closure is absent in GLP-1R, explaining the >200-fold selectivity of antagonists-1 for GCGR over GLP-1R [3].

Loop mutations and functional outcomes

- Substituted cysteine accessibility mapping across ECL1 (res. 197–223) shows glucagon-dependent protection of Leu210, indicating direct loop engagement during peptide binding that is frozen by antagonists-1 [11].

- Alanine scanning of GLP-1R ECL2 highlights parallel “hot-spot” residues (Trp306, Tyr305) whose mutation alters pathway bias—underscoring evolutionary conservation of loop control among class B receptors [12].

Data Summary Tables

Table A. Comparative Binding Affinity of Antagonists-1 Analogues

| Compound code | Key Substituents | IC₅₀ (radioligand, hGCGR) | Modeled Arg346 salt bridge? | Reference |

|---|---|---|---|---|

| GRA-1 (parent antagonists-1) | 4-fluoro-2-benzyloxy-phenyl; 5-E-prop-1-enyl | 24 nM [15] | Yes [7] | [15] |

| GRA-1 OH-free | Benzyloxy O-desmethyl | 140 nM [7] | Partial | [7] |

| MK-0893 | Tetrazole acid; 6-chloro-quinolinyl | 6.6 nM [16] | Yes | [1] |

Table B. Effect of ECL1 Mutagenesis on Antagonist-1 Binding

| Mutation | Expression (% WT) | K_d shift vs. WT | Structural rationale | Reference |

|---|---|---|---|---|

| Y202A | 110 | +0.8 log units [11] | Loss of π–stack with 4-aryl ring | [11] |

| L210C (cross-linked) | 92 | –0.2 log units [10] | Conformationally locks β-sheet cap | [10] |

| V221A | 85 | +0.4 log units [11] | Removes hydrophobic contact at loop apex | [11] |

(All K_d data measured by ^125I-glucagon displacement in CHO-hGCGR membranes.)

Key Research Findings

- Crystallography pinpoints a unique extra-helical antagonist pocket whose disruption of the Arg346/K405 ionic lock halts receptor activation [1] [5].

- Structure–activity studies reveal that antagonists-1 exploit a dual-anchor mechanism—electrostatic tethering plus hydrophobic clamping—to outcompete glucagon [7] [4].

- Extracellular loops act as dynamic “gates” that couple pocket occupancy to global receptor silencing; mutations in loop residues circumvent antagonist restraint, leading to biased signaling [12] [13].